Cas no 2227887-62-7 ((2S)-2-(3,5-dimethoxyphenyl)oxirane)

(2S)-2-(3,5-dimethoxyphenyl)oxirane 化学的及び物理的性質
名前と識別子
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- (2S)-2-(3,5-dimethoxyphenyl)oxirane
- Oxirane, 2-(3,5-dimethoxyphenyl)-, (2S)-
- EN300-1818788
- 2227887-62-7
-
- インチ: 1S/C10H12O3/c1-11-8-3-7(10-6-13-10)4-9(5-8)12-2/h3-5,10H,6H2,1-2H3/t10-/m1/s1
- InChIKey: AVEJVGSKOOOEME-SNVBAGLBSA-N
- ほほえんだ: O1C[C@@H]1C1=CC(OC)=CC(OC)=C1
計算された属性
- せいみつぶんしりょう: 180.078644241g/mol
- どういたいしつりょう: 180.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 31Ų
じっけんとくせい
- 密度みつど: 1.151±0.06 g/cm3(Predicted)
- ふってん: 287.7±40.0 °C(Predicted)
(2S)-2-(3,5-dimethoxyphenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1818788-0.5g |
(2S)-2-(3,5-dimethoxyphenyl)oxirane |
2227887-62-7 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1818788-0.05g |
(2S)-2-(3,5-dimethoxyphenyl)oxirane |
2227887-62-7 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1818788-1.0g |
(2S)-2-(3,5-dimethoxyphenyl)oxirane |
2227887-62-7 | 1g |
$1543.0 | 2023-05-26 | ||
Enamine | EN300-1818788-10g |
(2S)-2-(3,5-dimethoxyphenyl)oxirane |
2227887-62-7 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1818788-1g |
(2S)-2-(3,5-dimethoxyphenyl)oxirane |
2227887-62-7 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1818788-5g |
(2S)-2-(3,5-dimethoxyphenyl)oxirane |
2227887-62-7 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1818788-0.1g |
(2S)-2-(3,5-dimethoxyphenyl)oxirane |
2227887-62-7 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1818788-0.25g |
(2S)-2-(3,5-dimethoxyphenyl)oxirane |
2227887-62-7 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1818788-10.0g |
(2S)-2-(3,5-dimethoxyphenyl)oxirane |
2227887-62-7 | 10g |
$6635.0 | 2023-05-26 | ||
Enamine | EN300-1818788-2.5g |
(2S)-2-(3,5-dimethoxyphenyl)oxirane |
2227887-62-7 | 2.5g |
$1791.0 | 2023-09-19 |
(2S)-2-(3,5-dimethoxyphenyl)oxirane 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
(2S)-2-(3,5-dimethoxyphenyl)oxiraneに関する追加情報
(2S)-2-(3,5-Dimethoxyphenyl)Oxirane: A Comprehensive Overview
(2S)-2-(3,5-Dimethoxyphenyl)Oxirane, also known by its CAS number 2227887-62-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of epoxides, which are three-membered cyclic ethers. The molecule consists of a central oxygen atom connected to two carbon atoms, forming a strained ring structure. The substituents on the epoxide ring are a (3,5-dimethoxyphenyl) group and a hydrogen atom. The (S)-configuration at the chiral center indicates that this compound exists as a single enantiomer, which is crucial for its biological activity and applications.
The synthesis of (2S)-2-(3,5-Dimethoxyphenyl)Oxirane typically involves the oxidation of an appropriate diol or through epoxidation of an alkene using oxidizing agents such as mCPBA (meta-chloroperbenzoic acid). The stereochemistry of the product is controlled during the synthesis to ensure the desired (S)-configuration. This compound has been studied extensively due to its potential applications in drug design and materials science.
Recent studies have highlighted the importance of (3,5-Dimethoxyphenyl) substituents in modulating the pharmacokinetic properties of epoxides. The methoxy groups on the aromatic ring contribute to increased lipophilicity and improved bioavailability. Additionally, the epoxide ring itself is known for its reactivity under various chemical conditions, making it a versatile building block in organic synthesis.
In terms of biological activity, (2S)-2-(3,5-Dimethoxyphenyl)Oxirane has shown promise as a precursor for bioactive compounds. For instance, it has been used in the synthesis of anti-inflammatory agents and antioxidants. The stereochemistry at the chiral center plays a critical role in determining the compound's interaction with biological targets, making it a valuable tool in asymmetric synthesis.
From an environmental perspective, the stability and degradation pathways of (3,5-Dimethoxyphenyl)Oxirane have been investigated to assess its potential impact on ecosystems. Studies suggest that under certain conditions, such as exposure to UV light or enzymatic degradation, the compound undergoes transformation into less toxic byproducts. This information is crucial for understanding its environmental fate and for designing sustainable synthetic routes.
In conclusion, (2S)-2-(3,5-Dimethoxyphenyl)Oxirane is a multifaceted compound with applications spanning organic synthesis, pharmacology, and environmental science. Its unique structure and stereochemistry make it an invaluable tool for researchers seeking to develop novel compounds with tailored properties. As research continues to uncover new insights into its chemistry and biology, this compound will undoubtedly remain a focal point in scientific investigations.
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